![molecular formula C8H15ClN2O B2772447 3-Methyl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene;hydrochloride CAS No. 1796557-11-3](/img/structure/B2772447.png)

3-Methyl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene;hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

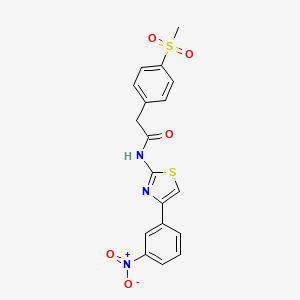

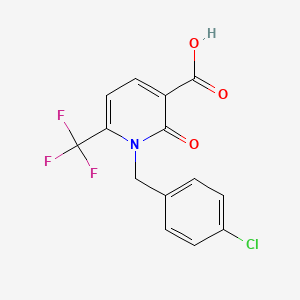

“3-Methyl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene;hydrochloride” is a chemical compound with the CAS Number: 1796557-11-3 . It has a molecular weight of 190.67 and its IUPAC name is 3-methyl-1-oxa-2,8-diazaspiro[4.5]dec-3-ene hydrochloride .

Molecular Structure Analysis

The molecular formula of this compound is C8H15ClN2O . The InChI code for this compound is 1S/C8H14N2O.ClH/c1-7-6-8(11-10-7)2-4-9-5-3-8;/h6,9-10H,2-5H2,1H3;1H .科学的研究の応用

Antihypertensive Activity

The compound has been explored for its potential as an antihypertensive agent. A study synthesized derivatives of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones, focusing on modifications at the 8-position with different substituents for screening as antihypertensive agents. Compounds with specific substitutions demonstrated significant activity as alpha-adrenergic blockers, suggesting their potential use in managing hypertension (Caroon et al., 1981).

Synthesis and Chemical Diversity

Research on the three-component reaction involving triphenylphosphine and electron-deficient alkynes with arylidene Meldrum acid led to the synthesis of trans-1,3-disubstituted 7,9-diazaspiro[4.5]dec-1-enes, demonstrating the compound's utility in creating molecular diversity through high diastereoselectivity. This indicates the compound's potential for creating diverse molecular structures in chemical synthesis (Han et al., 2020).

ADMET Profiling and Pharmacodynamics

A selective α7 nicotinic acetylcholine receptor agonist based on a spirocyclic Δ2-isoxazoline molecular skeleton, closely related to the target compound, was characterized for its ADMET properties and tested in vivo. It showed a favorable profile for potential therapeutic applications targeting the central nervous system, highlighting the structural utility of spirocyclic compounds in drug development (Matera et al., 2018).

Radioprotective Properties

Another related compound, 7,10-Ethano-1-thia-4,7-diazaspiro[4.5]decane dihydrochloride, was synthesized and demonstrated potential radioprotective properties against lethal doses of X-radiation in mice. This suggests the potential of spirocyclic compounds in developing radioprotective agents (Shapiro et al., 1968).

Antimicrobial Activity

Research into novel substituted 1,2,4,8-tetraazaspiro[4.5]dec-2-enes revealed significant antimicrobial activity on various strains, indicating the potential of spirocyclic compounds in antimicrobial drug development (Dalloul et al., 2016).

Safety and Hazards

The safety information available indicates that this compound has some hazards associated with it. The GHS pictograms indicate a signal word of “Warning” and hazard statements of H315, H319, H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

作用機序

Target of Action

The primary target of 3-Methyl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene hydrochloride is Protein Tyrosine Phosphatase 1B (PTP1B) . PTP1B is a key enzyme involved in the regulation of insulin signaling and energy balance, making it a potential therapeutic target for the treatment of type 2 diabetes and obesity.

Mode of Action

3-Methyl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene hydrochloride interacts with PTP1B, acting as an inhibitor . By inhibiting the activity of PTP1B, this compound can enhance insulin signaling, leading to improved glucose homeostasis and energy balance.

Biochemical Pathways

The inhibition of PTP1B affects the insulin signaling pathway. Under normal conditions, PTP1B dephosphorylates the insulin receptor, attenuating insulin signaling. When PTP1B is inhibited by 3-Methyl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene hydrochloride, the insulin receptor remains phosphorylated, enhancing insulin signaling and promoting glucose uptake .

Pharmacokinetics

The ADME properties of 3-Methyl-1-oxa-2,8-diazaspiro[4The compound’s molecular weight (19067 g/mol) and physical form (powder) suggest that it may have good bioavailability .

Result of Action

The molecular and cellular effects of 3-Methyl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene hydrochloride’s action include enhanced insulin signaling and improved glucose homeostasis. This can lead to better control of blood glucose levels and potentially beneficial effects in the treatment of type 2 diabetes .

Action Environment

The action, efficacy, and stability of 3-Methyl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene hydrochloride can be influenced by various environmental factors. These may include the pH of the environment, the presence of other substances that can interact with the compound, and the temperature. For instance, the compound is stored at room temperature, suggesting that it is stable under normal environmental conditions .

特性

IUPAC Name |

3-methyl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O.ClH/c1-7-6-8(11-10-7)2-4-9-5-3-8;/h9H,2-6H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMZJXDVMDHDTMX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC2(C1)CCNCC2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-Bromophenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2772368.png)

![2-Amino-2-[3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]acetic acid](/img/structure/B2772372.png)

![5-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-2-methylpentanoic acid](/img/structure/B2772375.png)

![2-[2-(4-Fluorobenzenesulfonyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]acetic acid](/img/structure/B2772377.png)

![4-Bromothieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B2772378.png)

![Tert-butyl 6-(2-methyl-1,2,4-triazol-3-yl)-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B2772379.png)

![5-{[4-(tert-butyl)phenyl]sulfanyl}-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde](/img/structure/B2772381.png)

![N-[(5-Phenyl-1H-pyrazol-4-yl)methyl]but-2-ynamide](/img/structure/B2772383.png)